molecular formula C14H10F2O3 B6374823 2-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% CAS No. 1261918-51-7

2-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95%

Cat. No. B6374823
CAS RN: 1261918-51-7
M. Wt: 264.22 g/mol
InChI Key: IGHBMTIYCKBIHY-UHFFFAOYSA-N
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Description

2-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% (2F5FMC) is a synthetically produced compound that has a wide range of applications in scientific research. It is a highly versatile and useful compound that is used in various biochemical and physiological studies. 2F5FMC has a wide range of advantages, such as its stability, low toxicity, and its ability to be used in a variety of laboratory experiments.

Scientific Research Applications

2-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used in biochemical and physiological studies, as well as in drug development, toxicology, and pharmacology. It is also used in the study of enzyme inhibition, protein-protein interactions, and receptor-ligand interactions. Additionally, 2-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% is used in the study of gene expression, gene regulation, and gene silencing.

Mechanism of Action

2-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% acts as a competitive inhibitor of enzymes and receptor-ligand interactions. It works by binding to the active site of the enzyme or receptor and preventing the binding of the substrate or ligand. This prevents the enzyme or receptor from performing its normal function, thus disrupting the biochemical or physiological process.
Biochemical and Physiological Effects
2-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. Additionally, it has been shown to inhibit the activity of enzymes involved in the synthesis and breakdown of proteins, lipids, and carbohydrates. It has also been shown to inhibit the activity of receptors involved in the regulation of cell growth and proliferation.

Advantages and Limitations for Lab Experiments

2-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% has a number of advantages for laboratory experiments. It is a highly stable compound that is not easily degraded. Additionally, it is relatively non-toxic and has low volatility, making it safe to use in laboratory experiments. The only limitation for laboratory experiments is that it is not soluble in water, so it must be dissolved in an organic solvent before use.

Future Directions

The potential future directions for 2-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% are vast. It could be used to develop drugs or compounds that target specific enzymes or receptors. Additionally, it could be used to develop compounds that inhibit the activity of proteins or other molecules involved in disease processes. Finally, it could be used to develop compounds that target specific cellular pathways or processes, such as cell growth and proliferation.

Synthesis Methods

2-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% is typically synthesized via a two-step process. The first step involves the reaction of 2-fluoro-5-methoxycarbonylphenol with sodium borohydride in the presence of ethanol. This reaction yields the desired 2-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% compound. The second step involves the reaction of the 2-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% with 2-fluoro-5-chloro-phenol in the presence of anhydrous sodium acetate. This reaction yields the desired 2-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% product with a purity of 95%.

properties

IUPAC Name

methyl 4-fluoro-3-(4-fluoro-3-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-14(18)9-3-4-11(15)10(6-9)8-2-5-12(16)13(17)7-8/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHBMTIYCKBIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684475
Record name Methyl 4',6-difluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261918-51-7
Record name Methyl 4',6-difluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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